A Technical Guide to the Crystal Structure and Lattice Parameters of Yttrium Nitrate Hydrates
A Technical Guide to the Crystal Structure and Lattice Parameters of Yttrium Nitrate Hydrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of yttrium nitrate hydrates, with a specific focus on the tetrahydrate and related hydrated forms. Yttrium-containing compounds are critical in various fields, including materials science for the development of phosphors, high-performance ceramics, and catalysts.[1][2] A thorough understanding of their crystallographic properties is fundamental to controlling their synthesis and predicting their behavior in various applications. This document details the experimental methodologies used for structure determination, presents the known crystallographic data for yttrium nitrate pentahydrate—a closely related and well-documented structure—and explains the scientific principles underpinning these advanced analytical techniques.
Introduction to Yttrium Nitrate and Crystallography
Yttrium(III) nitrate is an inorganic salt that is highly soluble in water and typically exists in hydrated crystalline forms, such as the tetrahydrate (Y(NO₃)₃·4H₂O) and the more commercially common hexahydrate (Y(NO₃)₃·6H₂O).[3][4][5] These compounds serve as crucial precursors for the synthesis of high-purity yttrium oxide (Y₂O₃), which is integral to applications ranging from LED phosphors and lasers to thermal barrier coatings in the aerospace industry.[1][2]
The arrangement of atoms within a crystal, known as the crystal structure, dictates the material's physical and chemical properties. Determining this structure involves precisely measuring the dimensions of the unit cell—the smallest repeating unit of a crystal—and the positions of the atoms within it. These dimensions are known as the lattice parameters (the lengths of the unit cell edges, a, b, c, and the angles between them, α, β, γ).[6] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for unambiguously determining the three-dimensional atomic structure of crystalline materials.[7][8]
Methodologies for Crystal Structure Determination
The primary method for elucidating the atomic arrangement in a crystalline solid is X-ray diffraction (XRD). This can be performed on single crystals or on a polycrystalline powder.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for structure determination.[7] It involves irradiating a small, high-quality single crystal (typically <0.2 mm) with a monochromatic X-ray beam.[9] The crystal diffracts the X-rays in a unique pattern of spots, which is recorded on a detector. The positions and intensities of these spots contain the information needed to solve the crystal structure.
The choice of experimental parameters is critical for a successful structure determination.
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Crystal Quality: A single, defect-free crystal is required because the diffraction pattern is a direct consequence of the long-range, ordered, repeating arrangement of atoms.[6] Defects or multiple crystals would superimpose different patterns, making the data unusable.
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X-ray Wavelength: A specific X-ray wavelength (e.g., Mo Kα or Cu Kα radiation) is used because diffraction occurs when the wavelength is on the same order of magnitude as the interatomic distances in the crystal.[9]
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Low Temperature: Data collection is often performed at low temperatures (e.g., 100-223 K) to reduce the thermal vibration of atoms.[10] This results in sharper diffraction spots and a more precise determination of atomic positions.
Here is a generalized, self-validating protocol for SCXRD analysis.
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Crystal Growth & Selection:
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Synthesize yttrium nitrate tetrahydrate by dissolving yttrium oxide in nitric acid and allowing slow evaporation of the solution.[4]
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Under a microscope, select a small, optically clear, single crystal and mount it on a goniometer head.
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-
Data Collection:
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Mount the crystal on the diffractometer. A stream of cold nitrogen gas is often used to cool the crystal.[9]
-
An intense, focused beam of X-rays is directed at the crystal.[7]
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The crystal is rotated, and a series of diffraction images are collected on an area detector over a wide angular range to capture a complete dataset.
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-
Data Processing & Structure Solution:
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The collected images are processed to determine the unit cell dimensions and the intensities of thousands of individual reflections.[7]
-
The space group is determined from the symmetry of the diffraction pattern.
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The "phase problem" is solved using computational methods to generate an initial electron density map.
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-
Structure Refinement:
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An atomic model is built into the electron density map.
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The model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored using metrics like the R-factor.[6]
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Powder X-ray Diffraction (PXRD)
PXRD is used when suitable single crystals cannot be grown. It involves irradiating a finely ground powder of the material. The powder contains millions of tiny crystallites in random orientations, resulting in a diffraction pattern of concentric rings rather than distinct spots. While PXRD is less powerful than SCXRD for solving new, unknown structures, it is an excellent tool for "fingerprinting" known crystalline phases and refining lattice parameters.[9]
Crystallographic Data for Yttrium Nitrate Hydrates
The structure of Y(NO₃)₃·5H₂O was determined using single-crystal X-ray diffraction at a temperature of 223 K.[10]
Table 1: Crystal Data and Structure Refinement for Yttrium Nitrate Pentahydrate[10]
| Parameter | Value |
| Empirical Formula | H₁₀N₃O₁₄Y |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5965(12) |
| b (Å) | 9.5374(17) |
| c (Å) | 10.5249(19) |
| α (°) | 63.809(13) |
| β (°) | 84.677(15) |
| γ (°) | 76.397(19) |
| Volume (ų) | 577.46(18) |
| Z (Formula units/cell) | 2 |
| Temperature (K) | 223 |
| R-factor (Rgt(F)) | 0.0330 |
Data sourced from Klein (2020).[10]
In this structure, the yttrium ion (Y³⁺) is coordinated by oxygen atoms from both the nitrate anions and the water molecules. Such detailed structural information is vital for understanding the compound's stability, solubility, and reactivity as a precursor in materials synthesis.
Visualization of Experimental Workflow
The logical flow of determining a crystal structure via single-crystal X-ray diffraction can be visualized as follows.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
The precise determination of the crystal structure and lattice parameters of yttrium nitrate hydrates is fundamental to the fields of materials science and inorganic chemistry. Through techniques like single-crystal X-ray diffraction, researchers can obtain detailed atomic-level information, enabling the rational design and synthesis of advanced materials with tailored properties. The crystallographic data for yttrium nitrate pentahydrate provides a robust model for understanding the structural chemistry of related hydrated yttrium nitrate compounds, which are pivotal starting materials for numerous high-technology applications.
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Yttrium(III) nitrate. Wikipedia. [Link]
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Klein, W. (2020). Redetermination of the crystal structure of yttrium(III) trinitrate(V) pentahydrate, Y(NO3)3 ⋅ 5 H2O, H10N3O14Y. ResearchGate. [Link]
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mp-1020671: Y(NO3)3 (monoclinic, P2_1/c, 14). Materials Project. [Link]
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Yttrium Nitrate Hexahydrate Y(NO3)3.6H2O. Zegen Advanced Materials. [Link]
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Practical Aspects of Single Crystal X-ray Crystallography. Graz University of Technology. [Link]
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